Mmp-2/mmp-9 inhibitor II

Overview

Description

Synthesis Analysis

The synthesis of MMP-2/MMP-9 inhibitors has led to the identification of various compounds with potent inhibitory activity. For instance, a series of N-sulfonylamino acid derivatives, designed to inhibit type IV collagenase (MMP-9 and MMP-2), showed that modifications in the sulfonamide moiety significantly affect their inhibitory activities, with aryl sulfonamide derivatives exhibiting high potency and selectivity (Yoshinori Tamura et al., 1998). Another study identified (I-3,II-3)-biacacetin as a novel non-zinc binding inhibitor of MMP-2 and MMP-9, highlighting a different approach in inhibitor design (Pandurangan Nanjan et al., 2015).

Molecular Structure Analysis

The efficacy of MMP inhibitors is greatly influenced by their molecular structure, particularly the zinc-binding group (ZBG). Arylsulfone-based MMP inhibitors incorporating heterocyclic rings as ZBGs demonstrated that the potency of these inhibitors could be optimized by selecting appropriate heterocycles, indicating the significance of ZBG in designing selective inhibitors (Yue-Mei Zhang et al., 2008).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of MMP-2/MMP-9 inhibitors often focus on optimizing the interaction with the MMP active site. For example, the design of "clicked" MMP2 inhibitors involved a fragment-based approach and click chemistry to achieve potent inhibition and selectivity (J. Zapico et al., 2011).

Physical Properties Analysis

The physical properties of MMP inhibitors, such as solubility and stability, are crucial for their biological activity and pharmacokinetic profile. The discovery of TP0597850, a selective MMP-2 inhibitor, highlighted the importance of chemical stability and slow tight-binding characteristics for effective MMP inhibition (Tomoki Takeuchi et al., 2023).

Chemical Properties Analysis

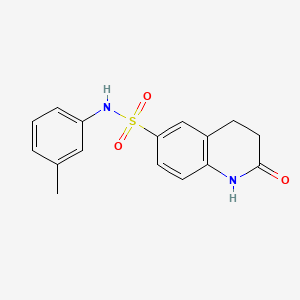

The chemical properties, including the reactivity and binding affinity of MMP inhibitors, are essential for their selectivity and potency. Studies have shown that inhibitors with specific chemical features, such as sulfonamide derivatives containing dihydropyrazole moieties, exhibit potent and selective inhibition of MMP-2/MMP-9 (Xiao-Qiang Yan et al., 2015).

Scientific Research Applications

Tumor Regression and Metastasis Inhibition

MMP-2/MMP-9 inhibitors have shown significant promise in the context of cancer treatment. For instance, caffeic acid (CA) and caffeic acid phenyl ester (CAPE), which selectively inhibit MMP-2 and MMP-9, were found to suppress tumor growth and liver metastasis in HepG2 tumor xenografts. This inhibition is achieved through the dual activities of specific MMP-2 and -9 enzyme activities and gene transcription at the molecular level, highlighting the potential of these compounds in anti-cancer therapies (Chung et al., 2004).

Therapeutic Potential in Inflammatory and Oncological Diseases

MMP-2 and MMP-9 inhibitors are considered important clinical targets due to their role in inflammatory and oncological diseases. A study focusing on Lupinus albus protein components demonstrated their ability to inhibit MMP-2 and MMP-9 in vitro and in vivo, suggesting their potential application as nutraceuticals or functional foods in pathologies related to abnormal MMP-9 activity in the digestive system (Mota et al., 2021).

Role in Corneal Inflammatory Lymphangiogenesis

The blockade of MMP-2 and MMP-9 using selective inhibitors like SB-3CT has been found to reduce corneal lymphangiogenesis and macrophage infiltration during inflammation. This suggests that inhibiting MMP-2 and MMP-9 could provide novel therapeutic approaches for transplant rejection and other lymphatic disorders (Du et al., 2017).

Applications in Rheumatoid Synovial Fibroblast Inflammation and Cartilage Degradation

In the context of rheumatoid arthritis, endogenous MMP-9, but not MMP-2, promotes rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation. This discovery suggests that targeting MMP-9 derived from RA synovial fibroblasts may directly contribute to joint destruction in rheumatoid arthritis (Xue et al., 2014).

Implications in Dentistry

In dentistry, MMP expression has been associated with tissue development, invasive cancer cell behavior, and inflammation. The only FDA-approved treatment with MMP inhibitors is tetracyclines for periodontitis. Research on MMPs and inhibitors in dentistry is skewed towards gelatinases MMP-2 and MMP-9 and enamelysin (MMP-20), indicating potential applications in dental diseases beyond diagnosis and treatment of periodontitis (Boelen et al., 2019).

Inhibitory Effects on Cognitive Impairment in Bacterial Meningitis

Inhibitors of MMP-2 and MMP-9 have been shown to prevent blood-brain barrier breakdown and cognitive impairment in bacterial meningitis. This suggests that MMP inhibitors could be an alternative treatment for bacterial meningitis, offering a research tool for studying biological mechanisms involved in behavioral alterations associated with the disease (Barichello et al., 2014).

Potential in Cardiovascular Disease Therapy

MMP inhibitors have been explored for their potential in cardiovascular disease therapy. For example, ACE inhibitors, commonly used to improve survival post-myocardial infarction, have been shown to inhibit MMP-9, linking ACE inhibition to the prevention of adverse remodeling post-MI (Jin et al., 2007).

Mechanism of Action

Target of Action

The primary targets of the MMP-2/MMP-9 Inhibitor II are the matrix metalloproteinases MMP-2 and MMP-9 . These enzymes belong to a family of zinc-dependent proteolytic metalloenzymes . They play a pivotal role in the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis .

Mode of Action

The this compound is a cell-permeable, selective, and reversible inhibitor . It binds specifically to the non-catalytic site of MMP-9 at the PEX domain . This binding disrupts MMP-9 homodimerization and its cross-talk with CD44 and the EGFR-MAPK signaling pathway . The inhibitor also behaves similarly to TIMP-1 and TIMP-2 in the slow-binding component of inhibition .

Biochemical Pathways

The inhibition of MMP-2 and MMP-9 disrupts critical pathways involved in tumor growth and cell invasion . The compound prevents association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44 .

Pharmacokinetics

It’s known that the compound is cell-permeable , which suggests it can cross cell membranes and reach its target sites

Result of Action

The inhibition of MMP-2 and MMP-9 by the inhibitor has shown potential to reduce tumor progression, invasion, and metastasis . It has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . Also, it has been shown to potently induce and rapidly activate HIF .

Action Environment

The efficacy and stability of the this compound can be influenced by various environmental factors. For instance, the interaction of myeloma cells with extracellular matrix proteins, BMSC, osteoblasts, and osteoclasts plays an important role in the pathogenesis of osteolytic lesions . .

Safety and Hazards

Future Directions

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .

properties

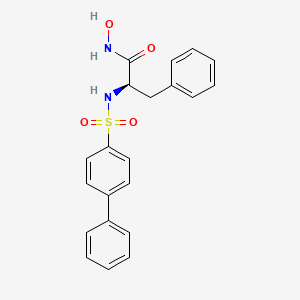

IUPAC Name |

(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCAIRKRFXQRRM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

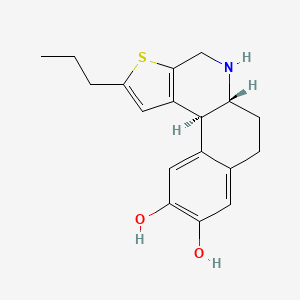

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)

![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)

![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)

![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)